molecular formula C17H16BrNO3S B2648353 ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 302558-74-3

ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2648353
CAS No.: 302558-74-3
M. Wt: 394.28
InChI Key: BOUYMKAUWXTQET-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry and materials science . This particular compound features a bromobenzamido group, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through cyclization reactions involving sulfur sources and appropriate carbon precursors.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, often using ethyl alcohol and carboxylic acid derivatives.

    Bromination: The bromobenzamido group is added through a bromination reaction, typically using bromine or bromine-containing reagents.

    Amidation: The final step involves the formation of the amide bond, where the bromobenzamido group is attached to the thiophene core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromobenzamido group, potentially converting it to an amine.

    Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzamido group could facilitate binding to specific sites on proteins, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to the presence of the bromobenzamido group, which can significantly alter its chemical reactivity and biological activity compared to other thiophene derivatives. This makes it a valuable compound for exploring new therapeutic avenues and material applications.

Properties

IUPAC Name

ethyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3S/c1-2-22-17(21)14-12-4-3-5-13(12)23-16(14)19-15(20)10-6-8-11(18)9-7-10/h6-9H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUYMKAUWXTQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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